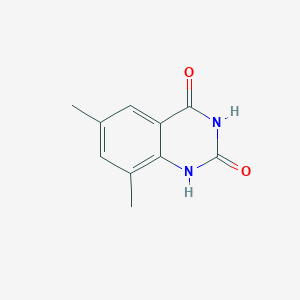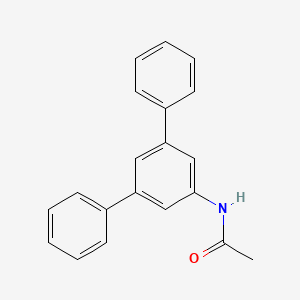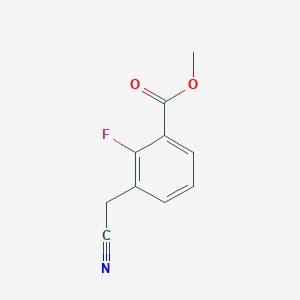![molecular formula C15H12BNO2 B13987511 6-(1h-Indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987511.png)
6-(1h-Indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-Indol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol is a heterocyclic compound that features an indole moiety fused with a benzoxaborole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Indol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol typically involves the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Formation of the Benzoxaborole Structure: The benzoxaborole structure can be synthesized by reacting ortho-aminophenol with boric acid or boronic acids under dehydrating conditions.
Coupling of Indole and Benzoxaborole: The final step involves coupling the indole moiety with the benzoxaborole structure through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the benzoxaborole structure, potentially forming boronic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products Formed
Oxindole Derivatives: Formed through oxidation of the indole moiety.
Boronic Acid Derivatives: Formed through reduction of the benzoxaborole structure.
Substituted Indoles: Formed through electrophilic substitution reactions.
Scientific Research Applications
6-(1H-Indol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(1H-Indol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Molecular Pathways: It can modulate various molecular pathways, including those involved in cell signaling and metabolic processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety but lack the benzoxaborole structure.
Benzoxaborole Derivatives: Compounds like tavaborole and crisaborole share the benzoxaborole structure but lack the indole moiety.
Uniqueness
6-(1H-Indol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to the combination of the indole and benzoxaborole structures, which imparts distinct chemical properties and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H12BNO2 |
|---|---|
Molecular Weight |
249.07 g/mol |
IUPAC Name |
1-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)indole |
InChI |
InChI=1S/C15H12BNO2/c18-16-14-9-13(6-5-12(14)10-19-16)17-8-7-11-3-1-2-4-15(11)17/h1-9,18H,10H2 |
InChI Key |
XVPXZCXOWJOLDC-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)N3C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


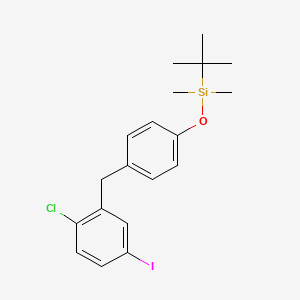
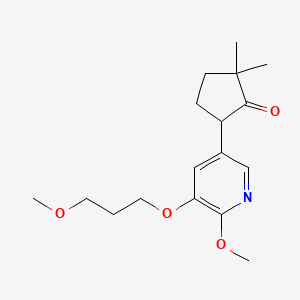
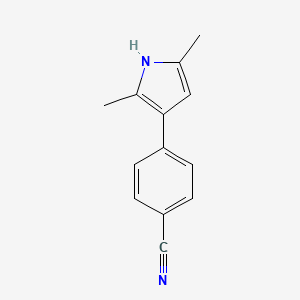
![Tert-butyl 3-formyl-4,7-dihydrothieno[2,3-C]pyridine-6(5H)-carboxylate](/img/structure/B13987454.png)

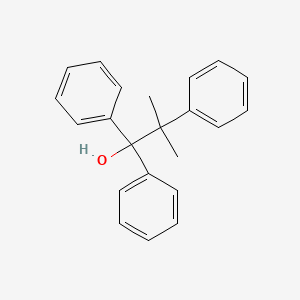
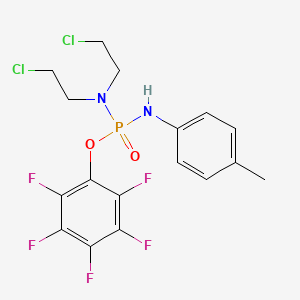
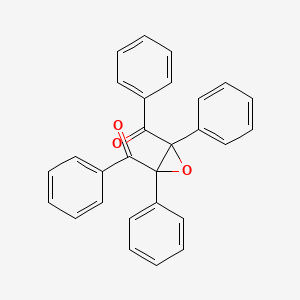
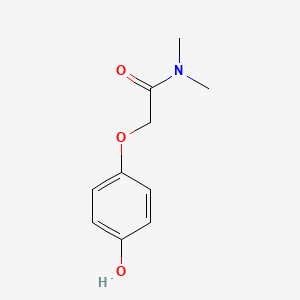
![Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]-](/img/structure/B13987488.png)

